N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)glycinamide -

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)glycinamide

Catalog Number: EVT-3788190
CAS Number:
Molecular Formula: C22H19ClF2N2O4S
Molecular Weight: 480.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a potent, orally bioavailable dual inhibitor of TNF-converting enzyme (TACE) and matrix metalloproteinases (MMPs). [] It exhibits nanomolar IC50 values against TACE and several MMPs in vitro. [] TMI-1 effectively inhibits lipopolysaccharide (LPS)-induced TNF secretion at submicromolar concentrations in cell-based assays, including human whole blood, without affecting TNF mRNA levels. [] It also potently inhibits spontaneous TNF secretion by human synovium tissue explants from rheumatoid arthritis (RA) patients. [] In vivo, TMI-1 demonstrates efficacy in reducing LPS-induced TNF secretion in mouse serum and clinical severity scores in both prophylactic and therapeutic mouse collagen-induced arthritis (CIA) models. []

Relevance: TMI-1, like N~2~-[(4-Chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)glycinamide, features a sulfonamide group connected to an aromatic ring, indicating a potential relationship in their chemical properties and potential biological activities. []

N-(3-{[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (Vemurafenib, PLX4032)

Compound Description: Vemurafenib is a novel small-molecule BRAF inhibitor approved by the Food and Drug Administration for the treatment of patients with metastatic melanoma harboring a BRAFV600E mutation. [] Its distribution to the central nervous system is significantly restricted by active efflux mediated by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). [] Selective inhibitors of P-gp and BCRP can restore the intracellular accumulation and bidirectional net flux of vemurafenib. []

Relevance: Both Vemurafenib and N~2~-[(4-Chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)glycinamide share a 2,4-difluorophenyl group attached to a sulfonamide moiety. [] This structural similarity suggests potential overlap in their binding interactions and pharmacological profiles.

Compound Description: BMS-289948 and BMS-299897 are two orally active γ-secretase inhibitors. [] They significantly reduce brain and plasma β-amyloid (Aβ) levels in APP-YAC mice. [] Both compounds dose-dependently increase brain concentrations of APP carboxy-terminal fragments, consistent with γ-secretase inhibition. []

Relevance: These compounds, along with N~2~-[(4-Chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)glycinamide, belong to the chemical class of arylsulfonamides, characterized by the presence of a sulfonamide group linked to an aromatic ring. [] They also share the presence of chlorophenyl and difluorophenyl groups, highlighting common structural features that might contribute to their biological activities.

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. [] It inhibits inflammation in the adjuvant-induced arthritis (AIA) rat model for rheumatoid arthritis (RA), with an efficacy comparable to a selective cyclooxygenase 2 (COX-2) inhibitor. [] MF498 also effectively relieves osteoarthritis (OA)-like pain in guinea pigs, comparable to a nonsteroidal anti-inflammatory drug (NSAID) and a selective microsomal prostaglandin E synthase-1 inhibitor. [] The compound is well-tolerated in rat gastrointestinal toxicity models and exhibits a renal effect similar to a COX-2 inhibitor. []

Relevance: MF498, similar to N~2~-[(4-Chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)glycinamide, contains a sulfonamide group attached to a complex aromatic system, suggesting a potential connection in their chemical properties and potential biological targets. []

Compound Description: MRL-A and MRL-B are two dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs containing a fluoropyrrolidine moiety. [] They exhibit time- and NADPH-dependent irreversible binding to rat liver microsomal protein, suggesting metabolic activation. [] Mass spectrometric analyses and trapping experiments indicate sequential oxidation and defluorination events within the fluoropyrrolidine ring. []

Relevance: While not sharing the exact core structure, both MRL-A and MRL-B highlight the potential for metabolic activation of compounds containing halogenated aromatic rings, similar to N~2~-[(4-Chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)glycinamide. [] This points towards a possible area of concern for the target compound in terms of potential toxicity or unique metabolic pathways.

Properties

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)glycinamide

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(2,4-difluorophenyl)acetamide

Molecular Formula

C22H19ClF2N2O4S

Molecular Weight

480.9 g/mol

InChI

InChI=1S/C22H19ClF2N2O4S/c1-2-31-18-8-6-17(7-9-18)27(32(29,30)19-10-3-15(23)4-11-19)14-22(28)26-21-12-5-16(24)13-20(21)25/h3-13H,2,14H2,1H3,(H,26,28)

InChI Key

QBXVXJRWQKKVND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.